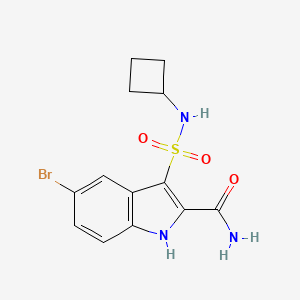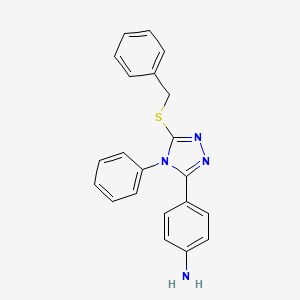
4-(5-Benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)aniline is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a benzylthio group, a phenyl group, and an aniline moiety attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)aniline typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzyl halides and thiolates.
Attachment of the Aniline Moiety: The aniline group can be attached through coupling reactions, such as the Buchwald-Hartwig amination, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the triazole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, thiolates, and other nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole and aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)aniline depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)aniline
- 4-(5-(Ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)aniline
- 4-(5-(Phenylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)aniline
Uniqueness
4-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)aniline is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
835618-62-7 |
|---|---|
Fórmula molecular |
C21H18N4S |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
4-(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C21H18N4S/c22-18-13-11-17(12-14-18)20-23-24-21(25(20)19-9-5-2-6-10-19)26-15-16-7-3-1-4-8-16/h1-14H,15,22H2 |
Clave InChI |
DSRONCACVRENSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


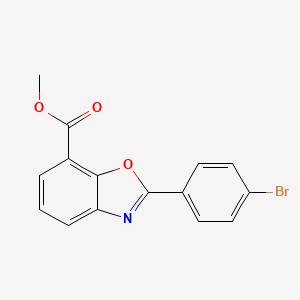

![4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12903263.png)

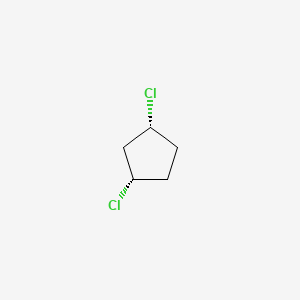
![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
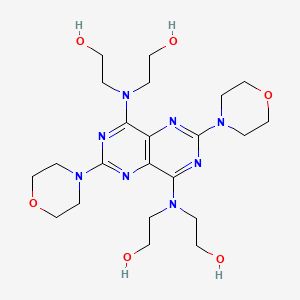
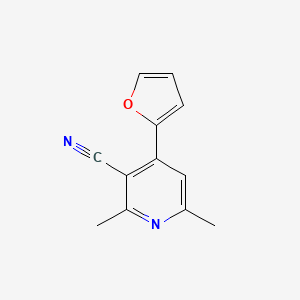
![Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-](/img/structure/B12903290.png)
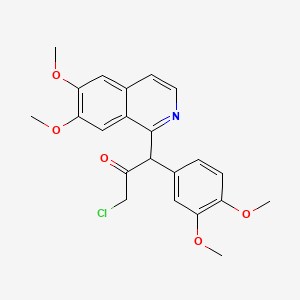
![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)
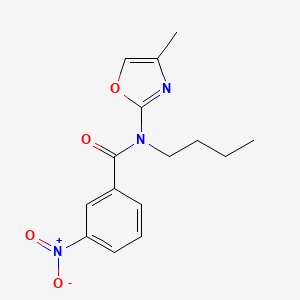
![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)
